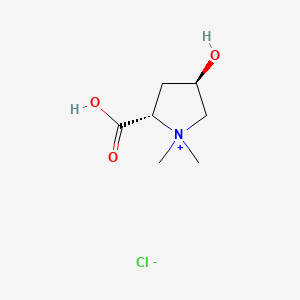
Betonicine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Betonicine hydrochloride is a naturally occurring substituted pyrrolidine, specifically known as trans-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium hydroxide, inner salt. It is derived from plants of the Lamiaceae family, including Betonica officinalis. Historically, betonicine was used as an analgesic and continues to be available commercially from herbalists .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Betonicine hydrochloride can be synthesized through various methods. One common approach involves the extraction of betonicine from plant sources, followed by its conversion to the hydrochloride salt. The extraction process typically employs accelerated solvent extraction (ASE) coupled with solid-phase extraction (SPE) to isolate betonicine from plant materials .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and conversion to the hydrochloride salt. The process may include hydrophilic interaction chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS) for precise detection and quantification .
Análisis De Reacciones Químicas
Types of Reactions
Betonicine hydrochloride undergoes various chemical reactions, including:
Oxidation: Betonicine can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert betonicine to its reduced forms.
Substitution: Substitution reactions involve replacing functional groups on the betonicine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield.
Major Products
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Betonicine hydrochloride exerts its effects through various molecular targets and pathways:
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
Antioxidant Activity: Scavenges free radicals and upregulates cellular antioxidant enzymes such as superoxide dismutase and catalase.
Anti-cancer Activity: Induces apoptosis in cancer cells by activating specific apoptotic pathways.
Comparación Con Compuestos Similares
Betonicine hydrochloride is structurally similar to other hydroxycinnamic acid amides, such as caffeoylputrescine and feruloyltyramine. it is unique due to the presence of an isovaleryl moiety, which contributes to its distinct pharmacological properties .
List of Similar Compounds
- Caffeoylputrescine
- Feruloyltyramine
- Floridoside
- Isethionic acid
This compound stands out for its potent bioactivities and therapeutic potential, making it a valuable compound for further research and development.
Propiedades
Número CAS |
101198-81-6 |
|---|---|
Fórmula molecular |
C7H14ClNO3 |
Peso molecular |
195.64 g/mol |
Nombre IUPAC |
(2S,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid;chloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-8(2)4-5(9)3-6(8)7(10)11;/h5-6,9H,3-4H2,1-2H3;1H/t5-,6+;/m1./s1 |
Clave InChI |
GGQVAWGGOKAHNP-IBTYICNHSA-N |
SMILES isomérico |
C[N+]1(C[C@@H](C[C@H]1C(=O)O)O)C.[Cl-] |
SMILES canónico |
C[N+]1(CC(CC1C(=O)O)O)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



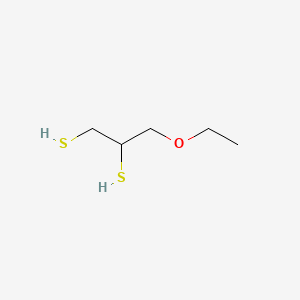
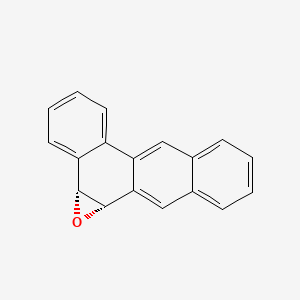
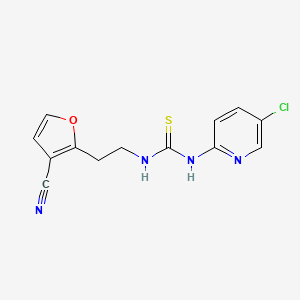


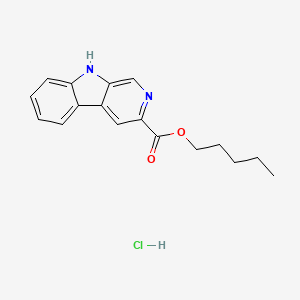
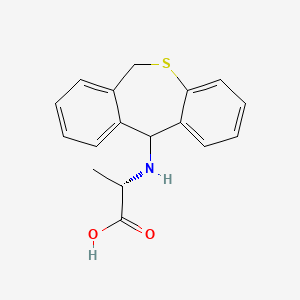
![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)


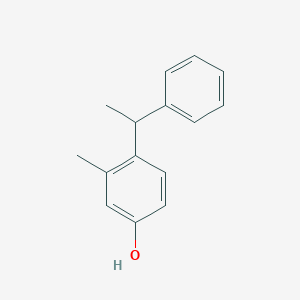
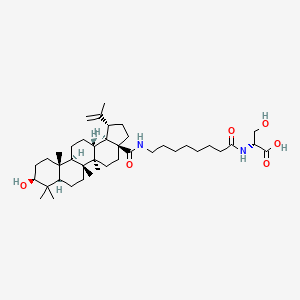
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
